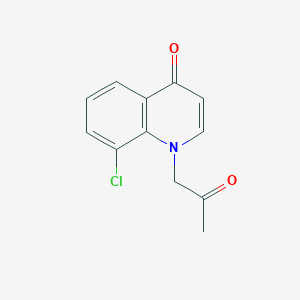

8-Chloro-1-(2-oxopropyl)quinolin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-Chloro-1-(2-oxopropyl)quinolin-4(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a chloro substituent at the 8th position and a 2-oxopropyl group at the 1st position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-1-(2-oxopropyl)quinolin-4(1H)-one typically involves the following steps:

Starting Materials: The synthesis begins with a suitable quinoline derivative.

Chlorination: Introduction of the chloro group at the 8th position can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

Alkylation: The 2-oxopropyl group can be introduced via alkylation using reagents like acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Alkylation Reactions

The 8-chloro substituent directs regioselective alkylation at the O2 position of the quinolinone ring. This contrasts with C(6)- or C(7)-substituted analogs, which produce mixed N1/O2-alkylated products.

Key Findings:

-

Reagents/Conditions :

Example Protocol (Hypothetical Pathway):

-

SNAr Displacement :

-

React with NaOMe/MeOH to replace Cl with OH.

-

-

Acylation :

| Step | Reagents/Conditions | Intermediate/Product |

|---|---|---|

| 1 | NaOMe, MeOH, Δ | 8-Hydroxy intermediate |

| 2 | 4-Cl-benzoyl chloride, Et₃N, CH₃CN | O-acylated derivative |

Theoretical Reactivity Trends:

| Position | Reactivity | Directing Effects |

|---|---|---|

| C5/C7 | Moderate | Chloro (meta-directing), oxopropyl (electron-withdrawing) |

| C3 | Low | Steric hindrance from oxopropyl group |

No experimental data exists for nitration or sulfonation, but computational models suggest C5 as the most likely site .

Redox Reactions

The 2-oxopropyl side chain is redox-active. Documented transformations include:

Reduction Pathways:

| Reducing Agent | Product | Notes |

|---|---|---|

| NaBH₄ | 2-Hydroxypropyl derivative | Selective ketone → alcohol conversion |

| LiAlH₄ | Fully reduced propyl chain | Over-reduction possible |

Cyclization and Annulation

Under basic conditions, the oxopropyl group may participate in intramolecular cyclization to form fused heterocycles.

Example Reaction:

-

Base : KOtBu in diglyme at 140°C.

-

Product : Dihydrofuroquinoline derivative via ketone-enolate cyclization .

Mechanistic Insights

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Chloro-1-(2-oxopropyl)quinolin-4(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

8-Chloroquinoline: Lacks the 2-oxopropyl group.

1-(2-Oxopropyl)quinolin-4(1H)-one: Lacks the chloro substituent.

Chloroquine: A well-known antimalarial drug with a similar quinoline core.

Uniqueness

8-Chloro-1-(2-oxopropyl)quinolin-4(1H)-one is unique due to the presence of both the chloro and 2-oxopropyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

8-Chloro-1-(2-oxopropyl)quinolin-4(1H)-one is a synthetic compound belonging to the quinoline family, characterized by its unique structural features, including a chloro substituent at the eighth position and a 2-oxopropyl group at the first position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities, making them significant in medicinal chemistry. This article delves into the biological activity of this compound, highlighting its antimicrobial properties, anticancer potential, and other relevant pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C12H10ClN1O2. The presence of both chloro and carbonyl functionalities in this compound distinguishes it from other similar quinoline derivatives, potentially enhancing its biological activity through unique interaction mechanisms.

| Compound Name | Structural Features | Biological Activity | Uniqueness |

|---|---|---|---|

| This compound | Chloro at C8, carbonyl at C1 | Antimicrobial, anticancer | Unique chloro-carbonyl combination |

| 8-Hydroxyquinolin-2(1H)-one | Hydroxy group at C8 | Antimicrobial | More polar, higher solubility |

| 7-Chloroquinoline | Chloro at C7 | Antimalarial | Lacks carbonyl functionality |

| 5-Nitroquinoline | Nitro group at C5 | Anticancer | Strong electron-withdrawing effect |

Antimicrobial Activity

Quinoline derivatives, including this compound, have shown significant antimicrobial properties. Studies indicate that this compound exhibits both antibacterial and antifungal activities. The mechanism of action is believed to involve interference with microbial DNA synthesis and disruption of cell membrane integrity.

In vitro studies have demonstrated that this compound effectively inhibits the growth of various gram-positive and gram-negative bacterial strains. For instance, it has been reported to be significantly more potent than traditional antibiotics against clinical isolates of Streptococcus pneumoniae and Escherichia coli .

Anticancer Potential

The anticancer activity of this compound has been evaluated in several cancer cell lines. Research findings indicate that this compound can induce apoptosis in cancer cells through the activation of caspase pathways. In particular, it has shown promising results against breast cancer (MDA-MB-231 and MCF-7 cell lines) and prostate cancer (PC-3 cell line).

Case Study: In Vitro Cytotoxicity Assay

In a study assessing the cytotoxic effects of various quinoline derivatives, including this compound, the following results were observed:

| Cell Line | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| MDA-MB-231 | 10 | 70 |

| MCF-7 | 15 | 65 |

| PC-3 | 25 | 56 |

These results suggest that while the compound exhibits some level of cytotoxicity, further optimization may be required to enhance its efficacy .

The biological activity of this compound is attributed to its ability to interact with specific biological targets. Notably, it has been identified as a potential inhibitor of key enzymes involved in cancer progression and microbial resistance.

Interaction Studies

Recent studies have focused on the binding affinity of this compound to various biological targets. For example, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both cancer cells and bacteria . This inhibition leads to reduced proliferation of cancer cells and increased susceptibility of bacteria to other antimicrobial agents.

Properties

Molecular Formula |

C12H10ClNO2 |

|---|---|

Molecular Weight |

235.66 g/mol |

IUPAC Name |

8-chloro-1-(2-oxopropyl)quinolin-4-one |

InChI |

InChI=1S/C12H10ClNO2/c1-8(15)7-14-6-5-11(16)9-3-2-4-10(13)12(9)14/h2-6H,7H2,1H3 |

InChI Key |

YEDKUZDAJXNRPZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CN1C=CC(=O)C2=C1C(=CC=C2)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.